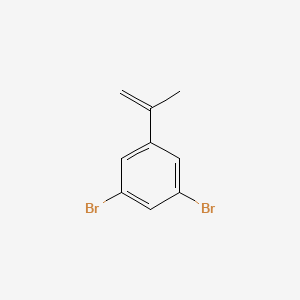

1,3-Dibromo-5-(prop-1-en-2-yl)benzene

Description

1,3-Dibromo-5-(prop-1-en-2-yl)benzene is a brominated aromatic compound featuring a benzene ring substituted with two bromine atoms at positions 1 and 3 and a propenyl (prop-1-en-2-yl) group at position 4. Applications may include its use as an intermediate in organic synthesis, polymer chemistry, or materials science due to its halogenated and alkenyl functionalities.

Properties

IUPAC Name |

1,3-dibromo-5-prop-1-en-2-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2/c1-6(2)7-3-8(10)5-9(11)4-7/h3-5H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYYQTIRWZFRWSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CC(=CC(=C1)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301285040 | |

| Record name | 1,3-Dibromo-5-(1-methylethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874504-14-0 | |

| Record name | 1,3-Dibromo-5-(1-methylethenyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874504-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dibromo-5-(1-methylethenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301285040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-5-(prop-1-en-2-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 5-(prop-1-en-2-yl)benzene using bromine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-(prop-1-en-2-yl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The prop-1-en-2-yl group can be oxidized to form different functional groups.

Reduction Reactions: The compound can be reduced to form derivatives with different degrees of saturation.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkanes .

Scientific Research Applications

Organic Synthesis

1,3-Dibromo-5-(prop-1-en-2-yl)benzene serves as a valuable building block in organic synthesis. It can be utilized to create various derivatives through nucleophilic substitution reactions, leading to the formation of more complex molecules. For instance:

- Nucleophilic Substitution : The bromine atoms can be replaced by other nucleophiles such as amines or alcohols, facilitating the synthesis of new compounds with potential biological activity.

Biological Studies

The compound has shown promise in biological applications, particularly in the study of antimicrobial properties. Research indicates that halogenated compounds often exhibit significant antimicrobial activity due to their ability to disrupt cellular membranes and metabolic processes.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This data suggests that the compound could be further explored as a potential antimicrobial agent in pharmaceutical development.

Material Science

In material science, this compound can be employed in the production of specialty polymers and resins. Its unique structure allows it to participate in polymerization reactions, leading to materials with enhanced thermal and mechanical properties.

Case Studies and Research Findings

Several studies have documented the applications of this compound across different fields:

- Organic Synthesis : A study demonstrated its use as a precursor in synthesizing novel polymeric materials with improved properties for use in coatings and adhesives .

- Antimicrobial Research : Another investigation highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing new antibacterial agents .

- Polymer Chemistry : Research has shown that incorporating this compound into polymer matrices enhances their stability and performance under extreme conditions .

Mechanism of Action

The mechanism of action of 1,3-dibromo-5-(prop-1-en-2-yl)benzene involves its interaction with various molecular targets. The bromine atoms and the prop-1-en-2-yl group can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound useful in medicinal and biological research .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 1,3-Dibromo-5-(prop-1-en-2-yl)benzene:

Notes:

- Electron-Withdrawing Groups (EWG) : Bromine and fluorine in this compound and the compound from enhance electrophilic substitution reactivity. The trifluoromethyl group in 15f () is strongly electron-withdrawing, increasing the ring’s electrophilicity .

- Alkenyl vs. In contrast, the isopropoxy group in ’s compound introduces steric bulk and oxygen-based polarity .

Reactivity Highlights :

- Bromine in the target compound and ’s compound facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling).

- The propenyl group in the target compound and 15f may undergo hydrogenation or epoxidation.

- The trifluoromethyl group in 15f enhances metabolic stability, making it relevant in pharmaceutical contexts .

Research Findings and Trends

- Electronic Effects : Bromine and fluorine substituents in the target compound and ’s compound create electron-deficient aromatic rings, favoring electrophilic attack at meta/para positions. In contrast, the trifluoromethyl group in 15f exerts a stronger inductive effect .

- Synthetic Utility : The propenyl group’s versatility in cycloadditions (e.g., Diels-Alder) is shared by the target compound and 15f, though 15f’s trifluoromethyl group may limit reactivity due to steric hindrance .

- Industrial Relevance : Brominated aromatics are critical in flame retardants, while fluorinated analogs () are prioritized in drug design due to enhanced bioavailability .

Biological Activity

1,3-Dibromo-5-(prop-1-en-2-yl)benzene, a brominated aromatic compound, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

The compound features a prop-1-en-2-yl side chain and two bromine substituents on the benzene ring, which contribute to its reactivity and biological effects.

Biological Activities

Antibacterial Activity

Research indicates that halogenated compounds like this compound exhibit significant antibacterial properties. In vitro studies have shown that similar dibromobenzenes can inhibit the growth of various pathogenic bacteria. The presence of bromine atoms is believed to enhance the antibacterial efficacy by disrupting bacterial cell membranes or interfering with metabolic pathways .

Antifungal Activity

In addition to antibacterial effects, compounds with similar structures have demonstrated antifungal properties. The mechanism often involves the disruption of fungal cell wall synthesis or function, leading to cell death .

Cytotoxicity

Studies have also explored the cytotoxic effects of brominated compounds on cancer cell lines. The presence of bromine atoms can enhance the compound's ability to induce apoptosis in cancer cells. For instance, related dibromo derivatives have shown promise in selectively targeting tumor cells while sparing normal cells .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of brominated aromatic compounds allows them to integrate into lipid bilayers, disrupting membrane integrity.

- Enzyme Inhibition : These compounds may inhibit key enzymes involved in bacterial and fungal metabolism.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that brominated compounds can induce oxidative stress in microbial cells, leading to cell death.

Case Studies and Research Findings

Several studies have investigated the biological activities of dibromobenzenes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.